1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one
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Overview
Description
1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one is a synthetic organic compound that features a thiazole ring, a morpholine ring, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction involving a suitable halogenated precursor and morpholine.
Chloropropanone Formation:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Scientific Research Applications
1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring is known for its biological activity, making it a potential candidate for drug development targeting various diseases such as cancer, inflammation, and infections.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one can be compared with other similar compounds:
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in their substituents and biological activities.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and N-methylmorpholine have the morpholine ring but differ in their functional groups and applications.
Chloropropanone Derivatives: Compounds such as 1-chloro-2-propanone and 3-chloro-2-propanone share the chloropropanone moiety but differ in their reactivity and uses.
The unique combination of the thiazole, morpholine, and chloropropanone moieties in this compound makes it a versatile and valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[2-(4-tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-9(15)13(18)17-5-6-19-10(7-17)12-16-11(8-20-12)14(2,3)4/h8-10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIQCZLKIBDSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC(C1)C2=NC(=CS2)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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